![molecular formula C12H17NO4 B4925422 dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)
dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate, also known as DAPM, is a chemical compound that belongs to the family of malonate esters. It is a yellow liquid that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate is not fully understood. It is believed that it works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the central nervous system and may work by modulating the activity of neurotransmitters.
Biochemical and Physiological Effects:
dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have an effect on the central nervous system and may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate in lab experiments is its relatively low cost. It is also readily available from chemical suppliers. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate. One area of research could be in the development of new drugs based on the structure of dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate. Another area of research could be in the study of the mechanism of action of dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate. Additionally, more research could be done to explore the potential applications of dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate in the treatment of neurological disorders.
Synthesemethoden
Dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate can be synthesized through the reaction of dimethyl malonate with dimethylamine and acrolein. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the reaction is typically around 60%.
Wissenschaftliche Forschungsanwendungen
Dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs. dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
dimethyl 2-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-13(2)9-7-5-6-8-10(11(14)16-3)12(15)17-4/h5-9H,1-4H3/b6-5+,9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLKTYGIYHPWKX-SBIWHPGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl trans-1-(N,N-dimethylamino)hexa-1,3,5-triene-6,6-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)
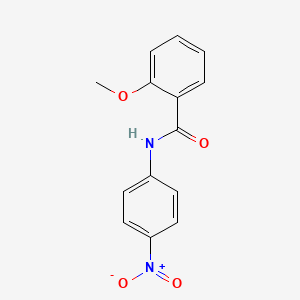
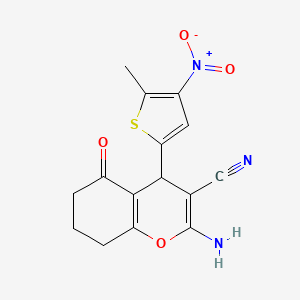

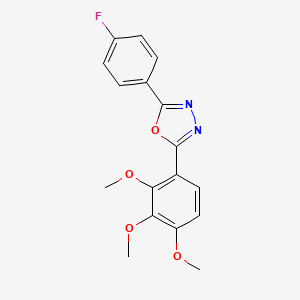
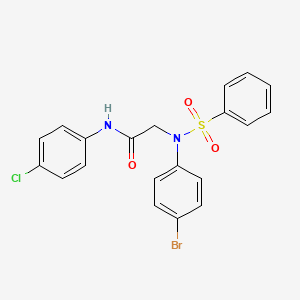
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4925384.png)
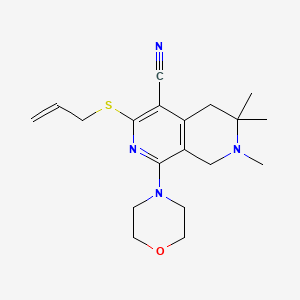
![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)
![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)
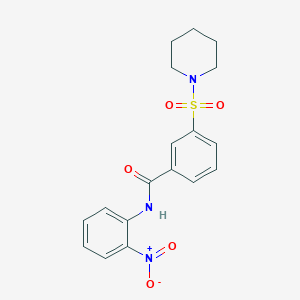
![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)